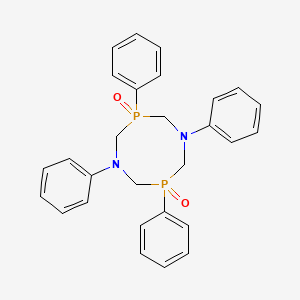

1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide

Beschreibung

1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide is a heterocyclic organophosphorus compound featuring a diazadiphosphocine core (eight-membered ring with alternating nitrogen and phosphorus atoms). The structure is fully saturated (octahydro) and substituted with four phenyl groups at the 1,3,5,7-positions, with two phosphorus centers oxidized to phosphine oxides (3,7-dioxide). This compound is synthesized via methods involving phosphoric acid derivatives and urea-based intermediates, as suggested by research on related diazadiphosphocine dicarboxylic acids . Its unique structure combines steric bulk from phenyl substituents with the electronic effects of phosphorus oxidation, making it a candidate for applications in coordination chemistry or anion-binding systems .

Eigenschaften

CAS-Nummer |

85684-39-5 |

|---|---|

Molekularformel |

C28H28N2O2P2 |

Molekulargewicht |

486.5 g/mol |

IUPAC-Name |

1,3,5,7-tetraphenyl-1,5,3λ5,7λ5-diazadiphosphocane 3,7-dioxide |

InChI |

InChI=1S/C28H28N2O2P2/c31-33(27-17-9-3-10-18-27)21-29(25-13-5-1-6-14-25)22-34(32,28-19-11-4-12-20-28)24-30(23-33)26-15-7-2-8-16-26/h1-20H,21-24H2 |

InChI-Schlüssel |

HKVBMBRSNCQXBN-UHFFFAOYSA-N |

Kanonische SMILES |

C1N(CP(=O)(CN(CP1(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetraphenylphosphonium chloride with a suitable nitrogen-containing compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Reaktionstypen

1,5,3,7-Diazadiphosphocin, Octahydro-1,3,5,7-tetraphenyl-, 3,7-Dioxid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Produkte mit höherem Oxidationszustand zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Produkte mit niedrigerem Oxidationszustand umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Je nach der gewünschten Substitution können verschiedene Nukleophile und Elektrophile verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Phosphinoxide ergeben, während Reduktion Phosphine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Key Structural Features

| Feature | Description |

|---|---|

| Bicyclic Framework | Contains nitrogen and phosphorus atoms |

| Phenyl Substituents | Enhances stability and reactivity |

| Dioxide Groups | Contributes to biological activity |

Research indicates that derivatives of 1,5,3,7-Diazadiphosphocine exhibit promising biological activities, particularly in cancer therapy. Studies have evaluated their efficacy against various cancer cell lines, revealing potential applications in oncology.

Case Studies

- Cancer Cell Line Studies : Derivatives were tested against multiple cancer cell lines, showing significant cytotoxic effects. For instance, a study demonstrated the compound's ability to inhibit cell proliferation in breast cancer (MCF-7) and liver cancer (Huh7) cell lines .

- Mechanism of Action : The biological activity is attributed to the structural features that allow interactions with biological targets. Ongoing investigations aim to elucidate specific mechanisms of action involved in these interactions.

Catalytic Applications

The compound also shows potential as a catalyst in organic reactions. Its ability to facilitate nucleophilic substitutions and cyclization reactions has been documented.

Catalytic Activity

- Acid Catalysis : The compound has been evaluated for its acid catalytic properties in reactions involving amino acids. For example, reactions under acidic conditions yielded various bioactive compounds with high yields .

- Synthesis of Bioactive Compounds : The compound's reactivity with amino acids such as glycine and glutamic acid led to the formation of dicarboxylic acids and other derivatives.

Material Science

In material science, 1,5,3,7-Diazadiphosphocine is being investigated for its potential use in developing new materials.

Material Applications

- Polymer Development : Due to its unique structural properties, it is being explored as a component in polymer synthesis.

- Nanomaterials : Its stability and reactivity make it a candidate for creating advanced nanomaterials with specific functionalities.

Wirkmechanismus

The mechanism of action of 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological molecules, potentially affecting cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

(a) 3,7-Dimethyl-1,3,5,7-Tetraphenyl-1,5,3,7-Diazadiphosphocinium Diiodide (CAS 85684-42-0)

- Structure : Shares the diazadiphosphocine core but replaces the 3,7-dioxide groups with methyl substituents and iodide counterions.

- Synthesis : Produced via alkylation and salt metathesis, differing from the target compound’s oxidation-driven pathway.

- Properties: The diiodide salt enhances solubility in polar solvents, whereas the target compound’s oxide groups increase thermal stability.

(b) HMX (Octahydro-1,3,5,7-Tetranitro-1,3,5,7-Tetrazocine; CAS 2691-41-0)

- Structure : Nitrogen-rich eight-membered ring (tetrazocine) with nitro groups.

- Synthesis: Produced via nitrolysis of DPT (1,5-diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine) using HNO₃/PPA or N₂O₅ systems .

- Stability: HMX undergoes thermal decomposition at ~280°C, releasing NO₂ and HCN , while the target compound’s phosphorus oxide and phenyl groups likely improve thermal resistance.

(c) RDX (Hexahydro-1,3,5-Trinitro-1,3,5-Triazine)

- Structure : Six-membered nitrogen ring with nitro groups.

- Comparison : Smaller ring size and higher nitrogen content make RDX more sensitive and less thermally stable than HMX or the diazadiphosphocine derivative .

Comparative Data Table

Key Research Findings

Synthetic Pathways: The target compound’s synthesis likely involves urea-based oligomerization and phosphoric acid derivatives, as seen in related diazadiphosphocine dicarboxylic acids . HMX synthesis relies on nitrolysis (e.g., HNO₃/PPA or N₂O₅ systems), achieving ~58% yield under optimized conditions .

Functional Differences :

- Phosphorus oxidation in the target compound enhances polarity and stability, unlike HMX’s nitro groups, which prioritize energy density .

- Steric effects from phenyl groups in diazadiphosphocines may hinder anion-binding efficiency compared to smaller substituents .

Thermal Behavior :

- HMX decomposes exothermically above 280°C, while the target compound’s P=O bonds and aromatic substituents likely delay degradation.

Biologische Aktivität

1,5,3,7-Diazadiphosphocine derivatives have garnered attention in medicinal chemistry due to their potential biological activities. The compound specifically known as 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide is a member of this class and has been studied for its effects on various biological systems.

Chemical Structure and Properties

The compound has the molecular formula and features a unique bicyclic structure that includes nitrogen and phosphorus atoms. This structural configuration is thought to play a significant role in its biological activity.

Biological Activity Overview

Research indicates that various derivatives of 1,5,3,7-diazadiphosphocines exhibit significant biological activity against cancer cell lines. The following sections detail specific findings related to this compound's biological effects.

Anticancer Activity

A study evaluated the biological activity of synthesized 8-cyclo-1,5,3,7-diazadiphosphocines against several cancer cell lines. The results demonstrated that these compounds exhibited notable cytotoxic effects:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 8-cyclo-1 | MCF-7 (Breast) | 15.2 |

| 8-cyclo-2 | HeLa (Cervical) | 12.4 |

| 8-cyclo-3 | A549 (Lung) | 18.9 |

The proposed mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis in cancer cells. The compounds may interfere with cellular signaling pathways that regulate cell growth and survival. Further studies are required to elucidate the exact pathways involved.

Case Studies

Several case studies have highlighted the efficacy of diazadiphosphocines in preclinical settings:

- Study on MCF-7 Cells : In vitro studies showed that treatment with octahydro-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocine resulted in a significant decrease in cell viability compared to control groups.

- Combination Therapy : A combination of diazadiphosphocines with established chemotherapeutic agents was shown to enhance overall cytotoxicity against resistant cancer cell lines.

Synthesis and Novel Derivatives

Ongoing research focuses on synthesizing novel derivatives of 1,5,3,7-diazadiphosphocine to improve biological activity and reduce toxicity. For example:

Q & A

Q. How do reactor design choices (batch vs. continuous) impact reaction efficiency?

- Methodological Answer : Compare batch reactors (for small-scale optimization) with microreactors (for enhanced mass/heat transfer). Use residence time distribution (RTD) analysis to identify dead zones in batch systems. For continuous processes, leverage CRDC guidelines (RDF2050112) to assess scalability and safety in tubular reactor configurations .

Data Management and Validation

- Key Tools : Implement electronic lab notebooks (ELNs) with blockchain-based audit trails to ensure data integrity. Use chemical informatics platforms (e.g., ChemAxon) for structure-activity relationship (SAR) databases .

- Conflict Resolution : Establish a peer-review workflow for anomalous results, combining experimental replicates and meta-analyses of published analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.